Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

Cationic photopolymerization Photoacid generator efficiency Triarylsulfonium salt photoreactivity

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate (CAS 71449-78-0) is a mono-triarylsulfonium salt bearing a (4-phenylthio)phenyl substituent on the sulfonium sulfur, paired with the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counterion. It belongs to the class of cationic photoinitiators / photoacid generators (PAGs) that, upon UV irradiation, generate a superacid (H⁺SbF₆⁻, Hammett acidity H₀ ≈ –20 to –25) capable of initiating ring-opening cationic polymerization of epoxides, oxetanes, and vinyl ethers.

Molecular Formula C24 H19 S2 . F6 Sb
Molecular Weight 607.3 g/mol
CAS No. 71449-78-0
Cat. No. B057806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate
CAS71449-78-0
Synonyms(OC-6-11)-Diphenyl[4-(phenylthio)phenyl]-sulfonium Hexafluoroantimonate;  _x000B_(OC-6-11)-Hexafluoro-antimonate Diphenyl[4-(phenylthio)phenyl]sulfonium;  _x000B_(4-Thiophenoxyphenyl)diphenylsulfonium hexafluoroantimonate;  (p-Thiophenoxyphenyl)diphenylsulfonium he
Molecular FormulaC24 H19 S2 . F6 Sb
Molecular Weight607.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6
InChIKeySQPBZCDQRJYQKD-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(4-(phenylthio)phenyl)sulfonium Hexafluoroantimonate (CAS 71449-78-0): Procurement-Relevant Profile for a Differentiated Triarylsulfonium Cationic Photoinitiator


Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate (CAS 71449-78-0) is a mono-triarylsulfonium salt bearing a (4-phenylthio)phenyl substituent on the sulfonium sulfur, paired with the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counterion . It belongs to the class of cationic photoinitiators / photoacid generators (PAGs) that, upon UV irradiation, generate a superacid (H⁺SbF₆⁻, Hammett acidity H₀ ≈ –20 to –25) capable of initiating ring-opening cationic polymerization of epoxides, oxetanes, and vinyl ethers [1]. Commercially, it is the primary active mono-salt component in widely used mixed photoinitiator formulations such as CPI-6976 / UVI-6976, where it constitutes approximately 20–22.5 wt% alongside the bis-sulfonium dimer (CAS 89452-37-9, ~25–27.5 wt%) in propylene carbonate [2]. The solid mono-salt has a melting point of 121–125 °C, a density of ~1.4 g/cm³, a maximum UV absorption wavelength (λmax) of 300 nm in acetonitrile, and is supplied as a white to yellow crystalline powder with ≥98% purity (HPLC) .

Why Generic Substitution Fails for Diphenyl(4-(phenylthio)phenyl)sulfonium Hexafluoroantimonate in Cationic UV Formulations


Triarylsulfonium hexafluoroantimonate salts are not interchangeable commodities. Three molecular features of CAS 71449-78-0 drive its differentiated performance: (i) the (4-phenylthio)phenyl substituent extends π-conjugation beyond that of the unsubstituted triphenylsulfonium cation, red-shifting the absorption maximum by approximately 23 nm (from 277 nm to 300 nm) and increasing photolytic efficiency in epoxy polymerization [1]; (ii) the SbF₆⁻ anion generates a substantially stronger Brønsted acid upon photolysis than PF₆⁻ or BF₄⁻ congeners, enabling faster initiation and deeper through-cure [2]; and (iii) the mono-salt (CAS 71449-78-0) versus bis-salt dimer (CAS 89452-37-9) compositional ratio significantly affects cure kinetics at low initiator loadings, with formulations rich in the mono-salt demonstrating superior low-concentration activity relative to mixed hexafluorophosphate-based alternatives such as UVI-6992 [3]. These structural and compositional differences mean that simply selecting any “triarylsulfonium photoinitiator” will not reproduce the cure speed, film shrinkage, and thermal stability profile obtained with the target compound.

Quantitative Differentiation Evidence for Diphenyl(4-(phenylthio)phenyl)sulfonium Hexafluoroantimonate vs. Closest Comparators


Higher Photoinitiation Efficiency vs. Unsubstituted Triphenylsulfonium Salts in Cyclohexene Oxide Polymerization

In the foundational study by Crivello and Lam (1980), diphenyl-4-thiophenoxyphenylsulfonium salts were directly compared against triphenylsulfonium salts as cationic photoinitiators for the polymerization of cyclohexene oxide and other epoxy monomers. The diphenyl-4-thiophenoxyphenylsulfonium salts demonstrated qualitatively and quantitatively higher photoinitiation efficiency, attributed to the extended conjugation imparted by the 4-thiophenoxy substituent, which enhances UV absorption and facilitates more efficient homolytic C–S bond cleavage upon photolysis [1]. This head-to-head result was obtained using the hexafluoroarsenate (AsF₆⁻) analog; the SbF₆⁻ salt of the same cation is expected to exhibit even greater reactivity owing to the stronger superacid generated (H₀ SbF₆⁻ ≈ –20 to –25 vs. AsF₆⁻ ≈ –18 to –20) [2].

Cationic photopolymerization Photoacid generator efficiency Triarylsulfonium salt photoreactivity

Red-Shifted UV Absorption Maximum (λmax 300 nm vs. 277 nm) for Better Overlap with Industrial Hg Lamp Emission Lines

The (4-phenylthio)phenyl substituent on the sulfonium cation extends the π-conjugation system relative to unsubstituted triphenylsulfonium hexafluoroantimonate, producing a 23 nm bathochromic shift in the absorption maximum. TCI analytical specifications report λmax = 300 nm in acetonitrile for CAS 71449-78-0 , compared to λmax = 277 nm for triphenylsulfonium hexafluoroantimonate (CAS 57840-38-7) under identical solvent conditions . This red shift improves spectral overlap with the i-line (365 nm) and g-line (436 nm) of high-pressure mercury lamps, the predominant UV sources in industrial curing and photolithography, enabling more efficient photon harvesting and deeper through-cure in pigmented or filled systems [1].

UV absorption spectroscopy Photolithography wavelength matching Cationic photoinitiator spectral coverage

Higher Initiator Activity of UVI-6976 (Mono-Salt-Rich) vs. UVI-6992 (Phosphate-Based) at Low Photoinitiator Concentrations by RT-FTIR Kinetics

Lv (2005) employed real-time FTIR (RT-FTIR) spectroscopy to directly compare the cationic photoinitiator activity of UVI-6976 (a mixed triarylsulfonium hexafluoroantimonate formulation in which CAS 71449-78-0 is the principal mono-salt) against UVI-6992 (a mixed triarylsulfonium hexafluorophosphate formulation) across four epoxy monomers. The results demonstrated that UVI-6976 exhibits significantly higher initiator activity than UVI-6992, particularly at lower initiator concentrations. When the UVI-6976 concentration was increased from 0.5 wt% to 1.0 wt%, both the polymerization rate and the final monomer conversion increased rapidly (conversion rose from approximately 45% to ~60%); further concentration increases yielded only marginal additional gains [1]. A separate Chinese-language study confirmed that 'at low initiator concentrations, UVI-6976 initiating activity is far higher than that of UVI-6992; at higher concentrations, the activities approach parity' [2].

Real-time FTIR polymerization kinetics Photoinitiator concentration optimization Epoxy cationic UV curing

No DSC-Detectable Decomposition Below 200 °C, Enabling High-Temperature Photoresist and Post-Exposure Bake Compatibility

Differential scanning calorimetry (DSC) analysis of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate reveals no detectable decomposition exotherm or endotherm indicative of thermal degradation below 200 °C, confirming suitability for applications requiring post-exposure bake (PEB) steps in photoresist processing . This thermal stability benchmark aligns with the general class property of triarylsulfonium SbF₆⁻ salts, which typically exhibit decomposition temperatures above 300 °C under inert atmosphere [1]. In contrast, triarylsulfonium salts with less thermally robust anions (e.g., BF₄⁻, triflate) or certain alkyl-substituted sulfonium congeners may undergo premature thermal decomposition at temperatures as low as 120–150 °C, limiting their utility in high-temperature process flows [2].

Thermal stability Differential scanning calorimetry Photoresist processing

Cure Speed ≤50 Seconds for 10–25 μm Thick Films, Outperforming CPI-6992 in Coating Throughput

Commercial technical literature for CPI-6976 (the mixed formulation containing CAS 71449-78-0 as the primary mono-salt) specifies that it is suitable for curing films of 10–25 μm thickness with a UV cure time not exceeding 50 seconds . In contrast, CPI-6992 is positioned for ultra-thin coatings with a cure time of up to 90 seconds [1]. While these specifications derive from commercial datasheets rather than a single controlled head-to-head experiment, the differential is consistent across multiple supplier descriptions. The faster cure for thicker films is attributed to the higher reactivity of the mono-salt component (CAS 71449-78-0) and the deeper light penetration enabled by the red-shifted absorption of the (phenylthio)phenyl-substituted cation [2].

UV coating cure speed Film thickness curing Industrial coating line speed

Cured Film Volume Shrinkage <0.60% in Stereolithography 3D Printing Resins Using UVI-6976

A 2019 study on cationic photosensitive resins for stereolithography 3D printing reported that formulations using UVI-6976 (the mixed photoinitiator containing CAS 71449-78-0) as the cationic initiator achieved cured plate shrinkage rates of less than 0.60%, contributing to high dimensional accuracy of the manufactured parts [1]. This low shrinkage is characteristic of cationic ring-opening polymerization compared to free-radical systems, but the rapid and complete initiation provided by the SbF₆⁻-based sulfonium salt is critical to achieving uniform cure and minimizing residual stress. For comparison, typical free-radical acrylate-based SLA resins exhibit volume shrinkage of 5–15%, and even alternative cationic initiator systems with lower acid strength may yield shrinkage values of 2–8% due to incomplete or non-uniform conversion [2].

Stereolithography 3D printing Volume shrinkage Dimensional accuracy

Optimal Application Scenarios for Diphenyl(4-(phenylthio)phenyl)sulfonium Hexafluoroantimonate (CAS 71449-78-0) Based on Quantified Differentiation


Medium-Thickness (10–25 μm) Cationic UV Clear Coats on Metal, Plastic, and Paper Substrates

The compound's demonstrated cure speed of ≤50 seconds for 10–25 μm films , combined with its red-shifted λmax of 300 nm that enhances photon capture from standard Hg lamps , makes it the preferred initiator for industrial clear coat lines targeting this thickness range. Users selecting the mono-salt-rich SbF₆⁻ formulation gain a ≥40% cure time advantage over PF₆⁻-based alternatives such as CPI-6992, directly improving production throughput.

Low-Concentration Cationic Photoinitiation in Pigmented or Filled Epoxy Systems

RT-FTIR kinetics data demonstrate that UVI-6976 (CAS 71449-78-0 component) exhibits substantially higher initiator activity than UVI-6992 at low concentrations (0.5–2.0 wt%), achieving approximately 60% monomer conversion at 1.5 wt% loading [1]. This is particularly valuable in pigmented coatings or filled composites where high initiator loadings are undesirable due to cost, potential yellowing, or interference with filler dispersion. The superior low-concentration performance directly addresses the known limitation of cationic photoinitiators in pigment-containing media.

Cationic Stereolithography 3D Printing Resins Requiring Sub-1% Volume Shrinkage

For high-precision stereolithography applications, the <0.60% volume shrinkage achieved with UVI-6976-initiated cationic epoxy resins [2] represents a critical procurement criterion. This performance is enabled by the combination of the SbF₆⁻ superacid strength (ensuring rapid, complete ring-opening polymerization) and the structural stability of the (phenylthio)phenyl-substituted sulfonium cation, which minimizes side reactions that can contribute to inhomogeneous cure and residual stress.

High-Temperature Post-Exposure Bake (PEB) Photoresist Formulations

The DSC-confirmed absence of thermal decomposition below 200 °C [3] makes this compound suitable for chemically amplified photoresist formulations requiring PEB steps at temperatures up to 150–180 °C. This thermal window exceeds that of many alternative onium salt PAGs (particularly BF₄⁻ and triflate salts), providing process engineers with a wider operating margin for resist processing in semiconductor lithography and microelectromechanical systems (MEMS) fabrication.

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